molecular formula C20H32N2O3S B1218777 Carbosulfan CAS No. 55285-14-8

Carbosulfan

Cat. No.: B1218777
CAS No.: 55285-14-8
M. Wt: 380.5 g/mol
InChI Key: JLQUFIHWVLZVTJ-UHFFFAOYSA-N
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Description

Carbosulfan is an organic compound belonging to the carbamate class. It is primarily used as an insecticide. At room temperature, it appears as a brown viscous liquid and is known for its low solubility in water. it is miscible with solvents like xylene, hexane, chloroform, dichloromethane, methanol, and acetone . This compound is widely used in agriculture to control a variety of pests.

Preparation Methods

Carbosulfan can be synthesized through a multi-step process involving the following steps :

    Dissolution of Carbofuran: Carbofuran is dissolved in an organic solvent, and triethylamine is added as an acid-binding agent.

    Addition of Sulfur Dichloride: Sulfur dichloride is added dropwise to the solution, followed by a heat preservation reaction to prepare a sulfide solution.

    Reaction with Di-n-butylamine: Di-n-butylamine, 4-dimethylaminopyridine, and additional triethylamine are added to the sulfide solution, followed by another heat preservation reaction to obtain the this compound reaction liquid.

    Neutralization and Separation: The reaction liquid is washed until neutral, and the organic phase is separated. Decompression and desolventization yield this compound with high purity and yield.

Chemical Reactions Analysis

Carbosulfan undergoes various chemical reactions, including :

    Oxidation: this compound can be oxidized to form carbofuran, a more toxic metabolite.

    Hydrolysis: It can hydrolyze to produce 7-phenol or carbofuran and dibutylamine.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to different products.

Common reagents used in these reactions include sulfur dichloride, triethylamine, and di-n-butylamine. The major products formed from these reactions are carbofuran and its derivatives.

Scientific Research Applications

Introduction to Carbosulfan

This compound is a systemic insecticide belonging to the carbamate class, widely utilized in agricultural practices for pest control. It is particularly effective against a variety of pests, including thrips, aphids, and caterpillars, making it a popular choice among farmers. This article explores the diverse applications of this compound, focusing on its scientific research applications, economic impacts, and environmental considerations.

Pest Control Efficacy

This compound has been extensively studied for its effectiveness in controlling agricultural pests. Research indicates that it significantly reduces pest populations, thereby enhancing crop yields. For example, studies conducted on chili and shallot farms in Indonesia demonstrated that this compound effectively managed pest infestations, leading to increased productivity and profitability for farmers .

Toxicological Studies

Toxicological assessments reveal important insights into the safety profile of this compound. Long-term studies in rodents have shown that it is not carcinogenic at dietary concentrations up to 2500 ppm, with a no-observed-adverse-effect level (NOAEL) identified at 20 ppm . Additionally, research on its metabolic pathways has indicated that this compound undergoes biotransformation in various organisms, which is crucial for understanding its environmental impact and potential health risks .

Environmental Impact Assessments

Research also focuses on the environmental implications of this compound usage. Studies have explored its absorption and distribution in crops like maize, revealing that this compound can be taken up through roots and translocated within plants . Understanding these dynamics is essential for assessing dietary risks associated with pesticide residues.

Genotoxicity and Mutagenicity Studies

Some studies have raised concerns regarding the genotoxic potential of this compound. For instance, experiments indicated that it may induce sister chromatid exchanges in bone marrow cells of mice, suggesting a potential mutagenic risk . However, further investigation is needed to clarify these findings and their implications for human health.

Cost-Benefit Analysis

The economic benefits of using this compound are significant, particularly for smallholder farmers. Research indicates that farmers perceive this compound as an effective and cost-efficient pest control method compared to alternatives like organic pesticides . The ease of application and rapid action against pests contribute to its popularity among farmers.

Income Generation

Studies conducted on chili and shallot farms have shown that the use of this compound correlates with increased income levels for farmers. For instance, a study found that the revenue-to-cost ratio from shallot farming using this compound was greater than one, indicating profitability . Farmers reported that the time saved from effective pest control allowed them to engage in additional productive activities.

Chili Farming in Indonesia

A comprehensive study on chili farmers in Indonesia highlighted the effectiveness of this compound in managing pest populations such as thrips and caterpillars. The research indicated that over 93% of farmers found this compound easy to apply and effective in controlling pests quickly, thus improving their overall productivity .

Shallot Farming Economic Analysis

In another case study focusing on shallot farming in Brebes and Enrekang Regency, researchers analyzed the economic impact of this compound usage. The findings revealed a positive correlation between this compound application and increased production efficiency, with recommendations for optimizing its use to maximize profits while minimizing environmental risks .

Mechanism of Action

Carbosulfan exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in paralysis and death of the insect. The primary molecular targets are the acetylcholinesterase enzymes in the nervous system of pests.

Comparison with Similar Compounds

This compound is similar to other carbamate insecticides, such as carbofuran . it has some unique properties:

    This compound: It is less toxic to mammals compared to carbofuran and has a broader spectrum of activity against pests.

    Carbofuran: It is a more toxic metabolite of this compound and is used as a pesticide itself. It has a higher toxicity to mammals and is effective against a narrower range of pests.

Other similar compounds include methomyl and aldicarb, which also belong to the carbamate class and act as cholinesterase inhibitors.

References

Biological Activity

Carbosulfan is a carbamate insecticide widely used for controlling pests in agricultural settings. Its biological activity encompasses a range of effects on various organisms, particularly insects and aquatic species. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an acetylcholinesterase inhibitor. This mechanism disrupts the normal transmission of nerve impulses in insects, leading to paralysis and death. The compound exhibits both adulticidal and larvicidal properties, making it effective against various life stages of target pests.

Insecticidal Activity

Research has demonstrated this compound's effectiveness against several mosquito species, including:

  • Culex quinquefasciatus
  • Anopheles stephensi
  • Aedes aegypti

In laboratory studies, the lethal dose (LD) values for adult mosquitoes were found to be:

  • Culex quinquefasciatus: 6.65 µg/cm²
  • Anopheles stephensi: 5.19 µg/cm²
  • Aedes aegypti: 8.35 µg/cm²

The larvicidal concentrations (LC50) for immature forms were recorded as follows:

  • Culex quinquefasciatus: 5.4×1055.4\times 10^{-5} mg/L
  • Anopheles stephensi: 1.6×1041.6\times 10^{-4} mg/L
  • Aedes aegypti: 5.4×1045.4\times 10^{-4} mg/L .

Residual Activity

The residual effectiveness of this compound varies based on the surface type:

  • Cement: 3 weeks
  • Thatch: 16 weeks
  • Mud: 21 weeks

In field applications, a dosage of 2 kg/ha resulted in complete control of Culex larvae in cement tanks for one week, while effectiveness in polluted water bodies was less than a week .

Toxicological Effects

This compound has been shown to induce significant biochemical changes in mammals. In studies involving rats, it was observed that this compound increased lipid peroxidation levels and suppressed the activity of protective enzymes such as glutathione peroxidase and superoxide dismutase. These changes indicate potential oxidative stress and toxicity at higher exposure levels .

Table 1: Toxicological Data Summary

Study TypeOrganismKey Findings
Laboratory StudyRatsIncreased lipid peroxidation
Field StudyMosquito SpeciesEffective at low concentrations
Aquatic StudyZebrafishHigh toxicity observed

Environmental Impact

This compound's environmental persistence raises concerns regarding its bioaccumulation and effects on non-target organisms. Studies have indicated that it can be highly toxic to aquatic life, necessitating careful management to mitigate ecological risks .

Case Studies

  • Case Study on Mosquito Control : A field trial demonstrated that applying this compound significantly reduced mosquito populations in urban areas plagued by vector-borne diseases.
  • Toxicity Assessment in Aquatic Systems : Research on zebrafish highlighted the metabolic pathways of this compound and its potential for bioaccumulation, underscoring the need for monitoring in water bodies .
  • Long-term Ecological Effects : A study examining soil-dwelling organisms revealed that organic matter content influenced the bioavailability and toxicity of this compound to carabid beetles, indicating that soil composition can affect pesticide impact .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess carbosulfan’s mammalian toxicity?

  • Methodology :

  • Use randomized animal models (e.g., rats) divided into control and experimental groups, with this compound administered at standardized doses (e.g., 25 mg/kg dissolved in corn oil) over a defined period (e.g., 30 days) .
  • Measure biomarkers of organ damage (e.g., plasma ALT, AST, GGT for liver toxicity; serum albumin/globulin ratios for kidney function) and compare against controls. Include interventions like N-acetylcysteine (NAC) to test reversibility of oxidative stress .
  • Track body/organ weight changes and mortality rates to evaluate systemic effects .

Q. What analytical methods validate this compound residue detection in plant tissues?

  • Methodology :

  • Employ Gas Chromatography (GC) with electron capture detection, validated via recovery studies (e.g., 78–85% recovery in brinjal leaves) and calibration curves (linearity: R² ≥ 0.994) .
  • Use fortification levels (e.g., 0.1–1.5 µg/g) to establish sensitivity (limit of quantification: 0.01 µg/g) and confirm absence of matrix interference in controls .

Q. How do researchers determine degradation kinetics of this compound in crops?

  • Methodology :

  • Fit residue data to first-order kinetic models using regression analysis to compute half-life (T₀.₅) and degradation rates. Prioritize models with the highest R² values (e.g., 0.91–0.98 for brinjal leaves) .
  • Report 95% confidence intervals for slope (degradation rate) and intercept (initial deposit), ensuring dose-dependent trends are analyzed (e.g., T₀.₅ = 2.94–3.36 days) .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

  • Methodology :

  • Compare degradation models (e.g., zero-order vs. first-order kinetics) across studies, noting variables like crop type, application dose, and environmental conditions (e.g., soil pH, temperature) .
  • Conduct meta-analyses to identify outliers or methodological discrepancies (e.g., analytical sensitivity, sampling frequency) .

Q. What protocols track this compound metabolites in plant systems?

  • Methodology :

  • Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) to detect metabolites (e.g., carbofuran, 3-keto carbofuran). Validate retention times (e.g., 1.06–5.36 min) and qualitative/quantitative ion transitions (e.g., m/z 123–181) .
  • Perform translocation studies (e.g., in banana leaves) to map metabolite distribution and persistence .

Q. How do researchers analyze this compound-induced oxidative stress mechanisms?

  • Methodology :

  • Measure redox biomarkers (e.g., lipid peroxidation, glutathione levels) in target tissues. Use NAC supplementation to test reversibility of enzyme activity changes (e.g., GGT normalization) .
  • Apply dose-response models to distinguish direct toxicity from compensatory adaptations .

Q. What statistical approaches address variability in this compound toxicity studies?

  • Methodology :

  • Use multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate this compound-specific effects from confounding variables (e.g., animal age, diet). Report effect sizes and confidence intervals for key parameters (e.g., plasma enzyme levels) .
  • Conduct power analyses during experimental design to ensure sample sizes (e.g., n ≥ 12/group) minimize Type I/II errors .

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate
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InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3
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InChI Key

JLQUFIHWVLZVTJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
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Molecular Formula

C20H32N2O3S
Record name CARBOSULFAN
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DSSTOX Substance ID

DTXSID5023950
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Molecular Weight

380.5 g/mol
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Physical Description

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1]
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Vapor Pressure

0.00000031 [mmHg]
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CAS No.

55285-14-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbosulfan

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